molecular formula C11H12Cl2N2 B13716455 2-Amino-6-chloro-3-ethylquinoline hydrochloride CAS No. 1171188-95-6

2-Amino-6-chloro-3-ethylquinoline hydrochloride

Cat. No.: B13716455
CAS No.: 1171188-95-6
M. Wt: 243.13 g/mol
InChI Key: BQDCTPXZORSMRY-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C11H11ClN2•HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-ethylquinoline hydrochloride typically involves the chlorination of 3-ethylquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-ethylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-6-chloro-3-ethylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloro-3-ethylquinoline hydrochloride is unique due to the presence of both the chloro and amino groups on the quinoline ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1171188-95-6

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

6-chloro-3-ethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H

InChI Key

BQDCTPXZORSMRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Cl)N.Cl

Origin of Product

United States

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